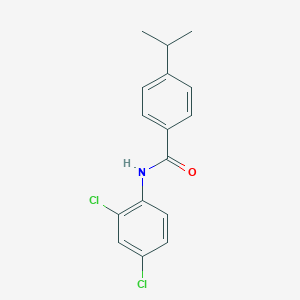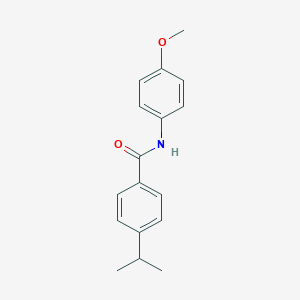
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide (TBH) is a sulfur-containing compound that has been found to have various physiological and biochemical effects. TBH has been the subject of several scientific studies due to its potential applications in different fields, including medicine, agriculture, and industry. In
科学的研究の応用
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have several scientific research applications. It has been used as a sulfur donor in the synthesis of thiazoles and benzothiazoles, which have potential applications as antimicrobial agents. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In addition, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been used as a biological probe to study the role of sulfur-containing compounds in biological systems.
作用機序
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can lead to the formation of disulfide bonds and other sulfur-containing compounds. This can have various effects on biological processes, including protein folding, enzyme activity, and gene expression. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can inhibit the growth of cancer cells and bacteria, and can protect cells from oxidative stress. In vivo studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability. However, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be difficult to handle due to its strong odor and toxicity. It is important to use proper safety precautions when working with 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide, including wearing gloves and a respirator.
将来の方向性
There are several future directions for research on 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide. One area of interest is the development of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide-based materials for catalysis and energy storage. Another area of interest is the study of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide's potential applications in medicine, including its use as an anticancer agent and its effects on glucose metabolism. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Conclusion
In conclusion, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide is a sulfur-containing compound that has several scientific research applications. Its synthesis method has been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can have various effects on biological processes. It has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria, and protect cells from oxidative stress. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability, but it can be difficult to handle due to its strong odor and toxicity. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
合成法
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with trimethyl orthoformate and a Lewis acid catalyst. Other methods include the reaction of 2-aminobenzimidazole with dimethyl sulfate and sodium sulfide, and the reaction of 2-mercaptobenzimidazole with methyl iodide and sodium sulfide. These methods have been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities.
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
InChIキー |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




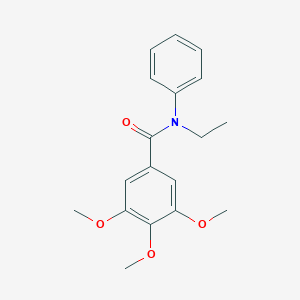
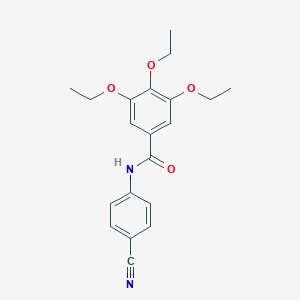
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

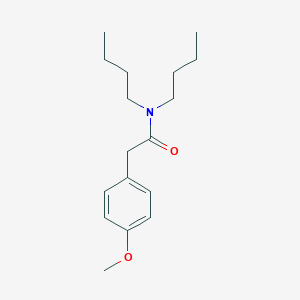
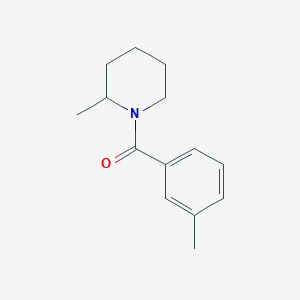
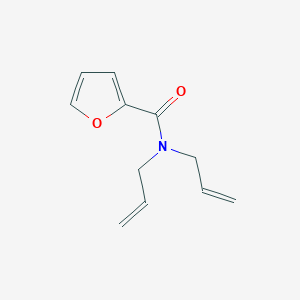


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
